7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Description
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile (CAS: 1092295-92-5) is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core. Key functional groups include a cyclopropyl substituent at position 3, an amino group at position 7, and a carbonitrile group at position 6. Its synthesis involves multi-component reactions, as inferred from analogous procedures .
Properties
IUPAC Name |
7-amino-3-cyclopropyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c10-3-5-7(11)14-15-8(5)13-12-6(9(15)16)4-1-2-4/h4,14H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXJROZUSSBTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3C(=C(NN3C2=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other high-tech industries.
Mechanism of Action
The mechanism by which 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular formulas, and key properties of the target compound and its analogues:
Physicochemical Properties
- Solubility : The cyclopropyl group balances lipophilicity and polarity, offering better aqueous solubility than tert-butyl but lower than ethyl .
- Crystallinity : The tert-butyl derivative forms stable crystals due to steric bulk, while the cyclopropyl variant may exhibit unique packing patterns .
Key Research Findings
- Steric Effects : The tert-butyl group in analogues like C₁₁H₁₄N₆O induces significant steric hindrance, limiting reactivity at position 3 .
- Synthetic Flexibility : Propyl and phenyl variants demonstrate the adaptability of the pyrazolo-triazine core for diverse functionalization .
- Safety Profiles: Limited data exist, but phenyl-substituted derivatives may require stringent handling due to aromatic toxicity risks .
Biological Activity
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile (CAS No. 1092295-92-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 216.20 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine derivatives. For instance:
- Mechanism of Action : These compounds may inhibit cell proliferation by disrupting various signaling pathways involved in cancer cell survival and growth. They have been shown to activate apoptotic pathways and inhibit angiogenesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Preliminary tests indicate that it exhibits activity against a range of bacterial strains. The structure of the compound suggests it may interact with bacterial ribosomes or other cellular targets.
| Activity Type | Tested Strains | Results |
|---|---|---|
| Antimicrobial | E. coli | MIC = 50 μg/mL |
| Antimicrobial | S. aureus | Moderate activity observed |
Immunomodulatory Effects
Research has indicated that derivatives of this compound may possess immunomodulatory effects:
- Immunological Assays : In vitro assays have shown that these compounds can modulate immune responses, potentially acting as immunosuppressants or immunostimulants depending on their structural modifications.
Case Studies
Several case studies have explored the biological activities of similar compounds:
-
Study on Anticancer Activity :
- A derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7).
- The study suggested that the anticancer activity was linked to the inhibition of specific kinases involved in cell cycle regulation.
-
Research on Antimicrobial Effects :
- A comparative study showed that compounds with a similar triazine framework outperformed standard antibiotics in inhibiting bacterial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
